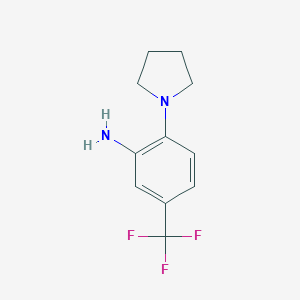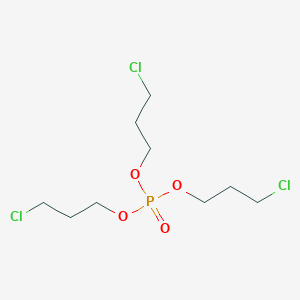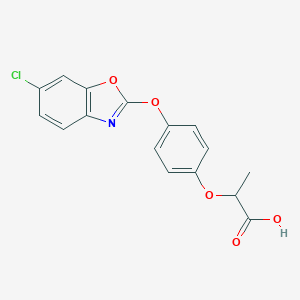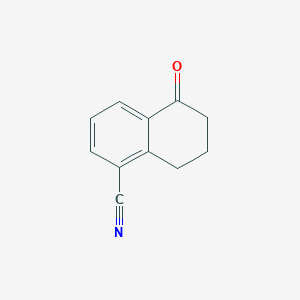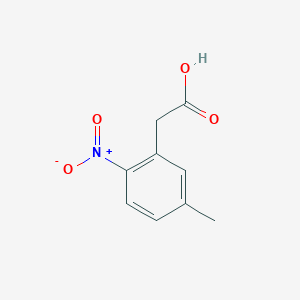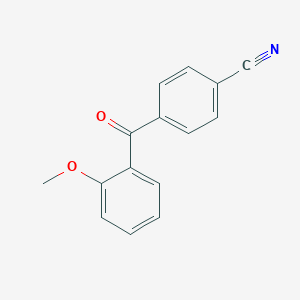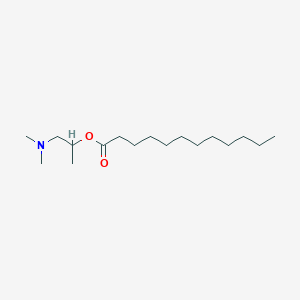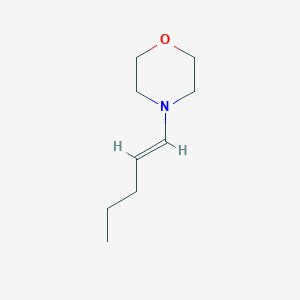
(E)-1-Morpholino-1-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Morpholino-1-pentene, also known as E-1-MP, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of morpholine derivatives and has a unique structure that makes it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of (E)-1-Morpholino-1-pentene is not well understood. However, it is believed that the molecule reacts with the amino groups of biomolecules to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it an attractive method for bioconjugation.
Biochemical and Physiological Effects:
(E)-1-Morpholino-1-pentene has no known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it may be toxic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-1-Morpholino-1-pentene is its high specificity for amine groups, which makes it an attractive method for bioconjugation. Additionally, the reaction occurs under mild conditions, which minimizes the risk of damaging the biomolecules. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the application of (E)-1-Morpholino-1-pentene in scientific research. One potential area of research is the development of new bioconjugation methods using (E)-1-Morpholino-1-pentene. Another area of research is the optimization of the synthesis method to improve the yield and purity of the (E)-isomer. Furthermore, (E)-1-Morpholino-1-pentene can be used as a building block for the synthesis of new molecules with potential applications in drug discovery and diagnostics.
Synthesemethoden
The synthesis of (E)-1-Morpholino-1-pentene can be achieved by the reaction of morpholine with 1-penten-3-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a mixture of (E)- and (Z)-isomers, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-1-Morpholino-1-pentene has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of bioconjugation. (E)-1-Morpholino-1-pentene can be used to modify biomolecules such as proteins, peptides, and nucleic acids, which can be used for various applications such as drug delivery, imaging, and diagnostics.
Eigenschaften
CAS-Nummer |
132553-33-4 |
|---|---|
Produktname |
(E)-1-Morpholino-1-pentene |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
4-[(E)-pent-1-enyl]morpholine |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-10-6-8-11-9-7-10/h4-5H,2-3,6-9H2,1H3/b5-4+ |
InChI-Schlüssel |
WOXMXYYZKGMTFP-SNAWJCMRSA-N |
Isomerische SMILES |
CCC/C=C/N1CCOCC1 |
SMILES |
CCCC=CN1CCOCC1 |
Kanonische SMILES |
CCCC=CN1CCOCC1 |
Synonyme |
Morpholine, 4-(1-pentenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



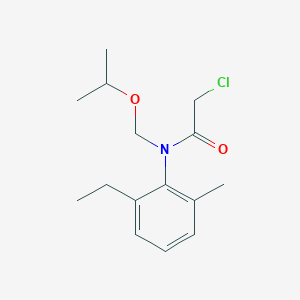
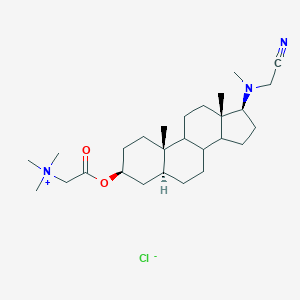
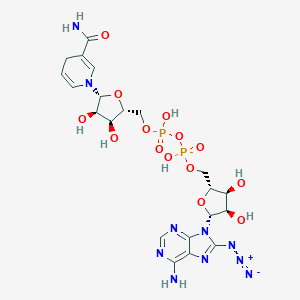
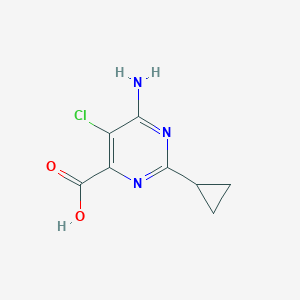
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
